molecular formula C20H14BrFN2O2S B11548070 O-{4-[(2-fluorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

O-{4-[(2-fluorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

Cat. No.: B11548070
M. Wt: 445.3 g/mol
InChI Key: VHGWIMORDFYWFX-UHFFFAOYSA-N
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Description

O-{4-[(2-fluorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate is a complex organic compound with a unique structure that includes both fluorine and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(2-fluorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 2-fluoroaniline with 4-bromophenyl isothiocyanate under controlled conditions to form the desired product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(2-fluorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

O-{4-[(2-fluorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-{4-[(2-fluorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-{4-[(2-fluorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate is unique due to the presence of both fluorine and bromine atoms, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the bromine atom can participate in various substitution reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H14BrFN2O2S

Molecular Weight

445.3 g/mol

IUPAC Name

O-[4-[(2-fluorophenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate

InChI

InChI=1S/C20H14BrFN2O2S/c21-14-7-9-15(10-8-14)23-20(27)26-16-11-5-13(6-12-16)19(25)24-18-4-2-1-3-17(18)22/h1-12H,(H,23,27)(H,24,25)

InChI Key

VHGWIMORDFYWFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)Br)F

Origin of Product

United States

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